2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of a sulfur atom could potentially make it more reactive or give it unique spectroscopic properties.Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for complex molecules.
Biology: It may be investigated for its biological activity, including antimicrobial and antiviral properties.
Industry: It might find use in the synthesis of specialty chemicals and materials due to its unique structure.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The key steps often include the formation of the piperidine ring, pyrazinyl substitution, and final thioether formation. Common reagents may include nucleophiles, electrophiles, and catalysts for these transformations.
Industrial Production Methods: Industrially, the process might be optimized for scalability, involving continuous flow chemistry techniques and automation to ensure high yields and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions such as oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions: Typical reagents could include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organometallic reagents for coupling reactions.
Major Products: The major products formed depend heavily on the reaction type. Oxidation might yield sulfoxides or sulfones, while reduction might simplify the functional groups to more hydrogenated forms.
Mechanism of Action
Molecular Targets: The compound may interact with various biological targets such as enzymes or receptors, depending on its molecular structure.
Pathways Involved: The precise pathways depend on the biological context but could involve binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
Unique Features: Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone features a unique combination of sulfur and heterocyclic structures.
List of Similar Compounds: Similar compounds might include other pyrazine derivatives or oxadiazole-containing molecules, such as 3-(pyrazin-2-yl)-1,2,4-oxadiazoles and cyclopentyl thioethers.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-18(13-27-15-5-1-2-6-15)24-9-3-4-14(12-24)10-17-22-19(23-26-17)16-11-20-7-8-21-16/h7-8,11,14-15H,1-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZSHDCERYVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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